molecular formula C23H21N5O3 B2675144 8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31493-81-9

8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2675144
CAS No.: 31493-81-9
M. Wt: 415.453
InChI Key: RFFOFZKBTVPUGU-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Biological Activity

8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family, which has garnered attention for its potential biological activities. This compound is characterized by its complex structure and has been investigated for various pharmacological properties including antidepressant activity, receptor affinity, and enzyme inhibition.

The molecular formula of the compound is C23H21N5O3C_{23}H_{21}N_{5}O_{3} with a molecular weight of approximately 415.45 g/mol. Its structural features include:

  • Imidazole Core : Central to its biological activity.
  • Ethoxy and Phenyl Substituents : These groups are crucial for modulating interactions with biological targets.

Antidepressant Properties

Recent studies have highlighted the antidepressant-like effects of derivatives of imidazopurine compounds. For instance, research indicated that certain derivatives exhibit significant affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are critical targets in the treatment of depression. The compound's structural modifications enhance its binding affinity and efficacy in animal models.

Key Findings :

  • In a forced swim test (FST), compounds similar to this compound demonstrated notable antidepressant effects at doses ranging from 0.156 to 2.5 mg/kg .

Receptor Affinity

The compound has been studied for its interaction with various receptors:

  • Serotonin Receptors : High affinity for 5-HT_1A and 5-HT_7 receptors has been documented, indicating potential use in treating mood disorders .

Enzyme Inhibition

The compound also shows promise as a phosphodiesterase (PDE) inhibitor:

  • PDE4B and PDE10A : Some derivatives exhibit inhibitory activity against these enzymes, which play roles in signal transduction pathways relevant to mood regulation .

Study on Antidepressant-Like Activity

In a study evaluating the antidepressant-like properties of imidazopurine derivatives:

  • Researchers synthesized several compounds and tested their effects on mice.
  • The results indicated that specific modifications to the imidazole structure could enhance both antidepressant efficacy and safety profiles .
CompoundDose (mg/kg)Effect
AZ-8530.156 - 2.5Significant reduction in immobility time in FST
AZ-8610.625 - 2.5Comparable effects to standard antidepressants

The biological activity of this compound is thought to involve:

  • Receptor Binding : Interaction with serotonin receptors modulates neurotransmitter levels.
  • Enzyme Interaction : Inhibition of phosphodiesterases leads to increased cyclic AMP levels, influencing neuronal signaling pathways.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-4-31-17-12-10-16(11-13-17)28-18(15-8-6-5-7-9-15)14-27-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFOFZKBTVPUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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